3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride: is a chemical compound with the molecular formula C7H8N2O2Cl. It is a derivative of pyrrolidine and azetidine, featuring a unique structure that combines these two heterocyclic compounds. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride typically involves the reaction of azetidine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic attack on the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine structures, such as azetidine-2-one.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidine-2,5-dione.
Uniqueness: 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride is unique due to its combined azetidine and pyrrolidine structure, which imparts distinct chemical and biological properties
Biological Activity
3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H11ClN2O2
- Molecular Weight : 190.63 g/mol
The compound features a hybrid structure combining azetidine and pyrrolidine rings, which are known for their roles in various biological activities. The presence of these heterocycles enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride exhibits several promising biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that the compound may have anticonvulsant properties, potentially useful in treating epilepsy. In vivo models have shown that derivatives of similar structures exhibit significant activity in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- Antinociceptive Effects : The compound has also been evaluated for its pain-relieving properties. Studies involving formalin-induced pain models indicate that it may reduce nociceptive responses, suggesting potential applications in pain management .
- Cytotoxicity : Evaluations of cytotoxic effects reveal that 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride shows low toxicity at therapeutic concentrations, making it a candidate for further development as a drug.
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves modulation of ion channels and receptor interactions, although detailed pathways remain to be fully elucidated through targeted studies.
Comparative Analysis
To better understand the unique properties of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride, it is useful to compare it with related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Spiro-azetidin-2-one derivatives | Contains spirocyclic structures with azetidine | Antimicrobial properties |
Pyrrolidine derivatives | Composed solely of pyrrolidine rings | Various pharmacological effects |
1-(Azetidin-3-yl)methylpyrrolidine | Similar azetidine-pyrrolidine framework | Potentially similar activities |
The unique combination of azetidine and pyrrolidine in this compound imparts distinct chemical and biological properties not fully replicated by other compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride in various therapeutic areas:
- Anticonvulsant Research : A study focusing on similar pyrrolidine derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the azetidine structure could enhance efficacy .
- Pain Management Trials : In preclinical trials, compounds with similar structural motifs exhibited marked reductions in pain responses in formalin tests, indicating potential for clinical applications in analgesia.
- Toxicity Assessments : Evaluations conducted on related compounds show promising results regarding safety profiles, with low hepatotoxicity and neurocytotoxicity reported at high concentrations .
Properties
IUPAC Name |
3-(azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h8H,1-3H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFKXNYIAJXQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2CNC2)C(=O)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.